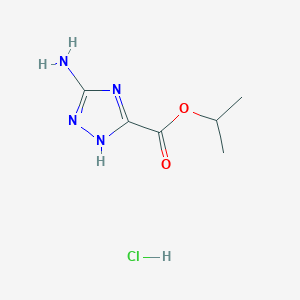

isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole derivatives often involves the acetylation of amino-triazoles, employing various reagents such as Ac2O for acetylated products. For instance, derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride have been synthesized and analyzed using HPLC, GC-MS, FTIR, and NMR techniques. This process involves regioselective reactions leading to acetylated triazoles, showcasing the synthetic pathways for triazole derivatives (Dzygiel et al., 2004).

Molecular Structure Analysis

The molecular structure of triazole compounds is often characterized using spectroscopic and crystallographic techniques. For instance, N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been studied, revealing detailed structural and conformational characteristics through multinuclear NMR spectroscopy and other techniques, providing insights into the molecular configurations of these compounds (Dzygiel et al., 2004).

Chemical Reactions and Properties

The chemical reactions of triazole derivatives can involve cycloaddition, acylation, and other transformations. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the regiocontrol in cycloaddition reactions, highlighting the chemical versatility of triazole scaffolds (Ferrini et al., 2015).

Aplicaciones Científicas De Investigación

Applications in Agriculture and Medicine

Amino-1,2,4-triazoles, including isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate hydrochloride, have been used extensively in the production of agricultural products and pharmaceuticals. They serve as raw materials for synthesizing insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers in agriculture. In medicine, these compounds are used to produce drugs with antimicrobial effects and cardiological drugs with anti-ischemic and membrane stabilizing effects (Nazarov et al., 2021).

Role in Drug Discovery

1,2,4-Triazole derivatives, including isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate hydrochloride, are critical scaffolds in drug discovery. They are used to develop new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Synthesis of 1,2,4-Triazole Derivatives

Recent research focuses on synthetic routes for 1,4-disubstituted 1,2,3-triazoles and their applications in various domains, showcasing the importance of these compounds in organic synthesis, material science, and pharmaceutical chemistry. These derivatives exhibit a broad spectrum of biological activities, prompting further investigation into their potential uses (Kaushik et al., 2019).

Pharmacological Significance

Isatin-1,2,3-triazole hybrids demonstrate a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial effects. The hybridization of isatin with 1,2,3-triazoles leads to the development of novel therapeutic agents with enhanced efficacy and reduced toxicity, underlining the versatility of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate hydrochloride in medicinal chemistry (Kumar et al., 2023).

Propiedades

IUPAC Name |

propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-3(2)12-5(11)4-8-6(7)10-9-4;/h3H,1-2H3,(H3,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJQBEDTJQMKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

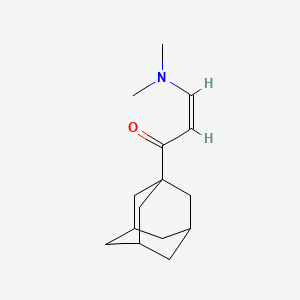

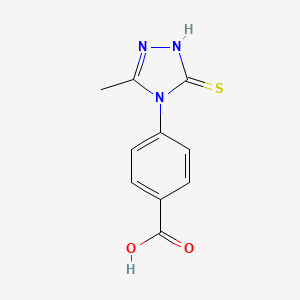

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)

![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)

![7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)

![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)